Cas no 1378260-98-0 (Ethyl 3-chloroquinoline-6-carboxylate)

エチル3-クロロキノリン-6-カルボキシレートは、分子式C12H10ClNO2で表される有機化合物です。キノリン骨格にクロロ基とエステル基が導入された構造を持ち、医薬品中間体や有機合成の重要な原料として利用されます。高い反応性を有し、特にクロロ基の位置で求核置換反応が容易に進行するため、多様な誘導体合成に適しています。エステル基の存在により、さらに加水分解やアミド化などの官能基変換が可能です。高い純度と安定性を備えており、研究用途や工業的プロセスにおいて信頼性の高い試薬として使用されます。

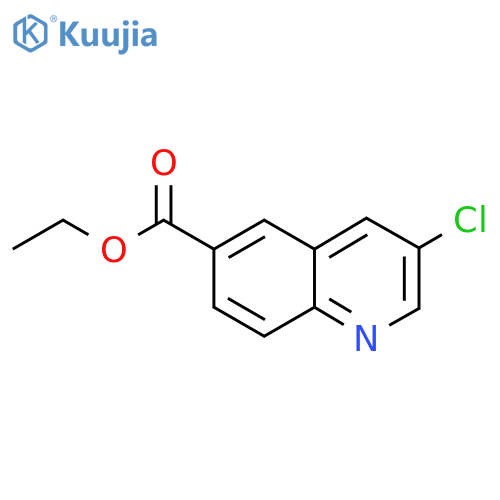

1378260-98-0 structure

商品名:Ethyl 3-chloroquinoline-6-carboxylate

Ethyl 3-chloroquinoline-6-carboxylate 化学的及び物理的性質

名前と識別子

-

- 1378260-98-0

- 3-Chloro-quinoline-6-carboxylic acid ethyl ester

- Ethyl 3-chloroquinoline-6-carboxylate

- Ethyl3-chloroquinoline-6-carboxylate

- SB70244

- 6-Quinolinecarboxylic acid, 3-chloro-, ethyl ester

-

- インチ: 1S/C12H10ClNO2/c1-2-16-12(15)8-3-4-11-9(5-8)6-10(13)7-14-11/h3-7H,2H2,1H3

- InChIKey: LVBZSQKILJZFMC-UHFFFAOYSA-N

- ほほえんだ: ClC1=CN=C2C=CC(C(=O)OCC)=CC2=C1

計算された属性

- せいみつぶんしりょう: 235.0400063g/mol

- どういたいしつりょう: 235.0400063g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 259

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 39.2Ų

- 疎水性パラメータ計算基準値(XlogP): 3.3

じっけんとくせい

- 密度みつど: 1.286±0.06 g/cm3(Predicted)

- ふってん: 346.6±22.0 °C(Predicted)

- 酸性度係数(pKa): 1.69±0.14(Predicted)

Ethyl 3-chloroquinoline-6-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM247187-10g |

Ethyl 3-chloroquinoline-6-carboxylate |

1378260-98-0 | 97% | 10g |

$2384 | 2021-08-04 | |

| Chemenu | CM247187-1g |

Ethyl 3-chloroquinoline-6-carboxylate |

1378260-98-0 | 97% | 1g |

$771 | 2021-08-04 | |

| Chemenu | CM247187-5g |

Ethyl 3-chloroquinoline-6-carboxylate |

1378260-98-0 | 97% | 5g |

$1748 | 2021-08-04 | |

| Chemenu | CM247187-1g |

Ethyl 3-chloroquinoline-6-carboxylate |

1378260-98-0 | 97% | 1g |

$817 | 2022-06-13 |

Ethyl 3-chloroquinoline-6-carboxylate 関連文献

-

Zhenyuan Ji,Guoxing Zhu,Chaojun Chen,Kangmin Chen,Ren Bu,Limin Yang CrystEngComm, 2015,17, 2517-2522

-

Zhiguo Xia,Shihai Miao,Mingyue Chen,Quanlin Liu J. Mater. Chem. C, 2016,4, 1336-1344

-

Man Vir Singh,Sudesh Kumar,Moinuddin Sarker Sustainable Energy Fuels, 2018,2, 1057-1068

-

Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405

-

Marie Jeffroy,Alain H. Fuchs,Anne Boutin Chem. Commun., 2008, 3275-3277

1378260-98-0 (Ethyl 3-chloroquinoline-6-carboxylate) 関連製品

- 921513-90-8(N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-methoxybenzene-1-sulfonamide)

- 2229621-75-2(1-{5-chlorothieno3,2-bpyridin-2-yl}-2,2,2-trifluoroethan-1-ol)

- 896280-92-5(N-(3-methoxypropyl)-N'-{1-(thiophene-2-sulfonyl)pyrrolidin-2-ylmethyl}ethanediamide)

- 1936555-39-3(4-Bromo-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine)

- 2228257-42-7(2-(1,2-oxazol-3-yl)ethanethioamide)

- 1226438-42-1(1-(4-chlorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-5-(3-nitrophenyl)-1H-imidazole)

- 1439373-47-3((2S)?-2,?4-?Morpholinedicarboxyl?ic Acid 4-?(Phenylmethyl) Ester)

- 1213675-27-4((1S)-1-(2-ANTHRYL)-2-METHYLPROPYLAMINE)

- 1950586-56-7(1-Pyrenyl Potassium Sulfate)

- 383142-93-6(4-2-(Benzyloxy)Phenyl-1,3-Thiazole-2-Carbaldehyde)

推奨される供給者

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量